2-Oxopiperidine-3-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10N2O2 |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
2-oxopiperidine-3-carboxamide |
InChI |
InChI=1S/C6H10N2O2/c7-5(9)4-2-1-3-8-6(4)10/h4H,1-3H2,(H2,7,9)(H,8,10) |
InChI Key |
INRMRRAPWZVXTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)NC1)C(=O)N |
Origin of Product |
United States |
Significance of the 2 Oxopiperidine Scaffold in Chemical and Biological Research
The 2-oxopiperidine ring system is a prevalent structural motif in a wide array of natural products and synthetic pharmaceuticals. researchgate.net Its importance in medicinal chemistry is underscored by its presence in numerous FDA-approved drugs, where it contributes to a range of therapeutic effects, including analgesic, antipsychotic, and antihistaminic properties. researchgate.net The constrained cyclic structure of the piperidine (B6355638) ring, combined with the chemical reactivity of the lactam (a cyclic amide), provides a rigid framework that can be strategically functionalized to interact with specific biological targets. smolecule.com
The incorporation of a 2-oxo group enhances the scaffold's utility by providing a site for various chemical modifications. This carbonyl group can participate in nucleophilic addition and condensation reactions, allowing for the attachment of diverse substituents. smolecule.com Furthermore, the piperidine scaffold itself is a key pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. researchgate.net The three-dimensional nature of the piperidine ring is considered advantageous in drug design, as it can lead to higher biological activity and reduced toxicity compared to flat, aromatic structures. researchgate.net
Overview of Research Trajectories for 2 Oxopiperidine 3 Carboxamide and Its Analogs
Research involving 2-oxopiperidine-3-carboxamide and its derivatives has been dynamic, with several key areas of investigation. A significant focus has been on the development of novel therapeutic agents targeting a variety of diseases.
One prominent research avenue is the exploration of this compound derivatives as activators of the Tropomyosin receptor kinase B (TrkB). researchgate.netnih.gov TrkB is a receptor for brain-derived neurotrophic factor (BDNF) and plays a crucial role in neuronal survival and differentiation. nih.gov Small molecule activators of TrkB are of great interest for their potential in treating neurodegenerative disorders and trauma-induced vision loss. researchgate.netdtic.milbiorxiv.org
A notable example is the analog N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) . researchgate.netnih.gov Research has shown that HIOC can activate the TrkB receptor, cross the blood-brain and blood-retinal barriers, and protect against retinal degeneration in animal models. researchgate.netnih.gov Further lead optimization has led to the synthesis of analogs like 2-fluoro-N-(2-(5-hydroxy-1H-indol-3-yl) ethyl) nicotinamide (B372718) (HIFN) , which has demonstrated even greater potency as a TrkB activator. nih.gov Studies have shown that HIFN can ameliorate blast-related visual functional decline and enhance the survival of retinal ganglion cells. nih.govbiorxiv.org
Another area of active research is the development of this compound derivatives as enzyme inhibitors. For instance, novel derivatives have been synthesized and evaluated for their inhibitory activity against cathepsin K, an enzyme involved in bone resorption. mdpi.com Compound H-9 , a piperidine-3-carboxamide derivative, exhibited potent inhibition of cathepsin K and demonstrated anti-bone resorption effects in vitro. mdpi.com Additionally, derivatives of 3-carboxypiperidin-2-one have been investigated as inhibitors of c-Met kinase, a target in cancer therapy. nih.govmdpi.com
The synthesis of these complex molecules is also a significant research focus. nih.gov For example, a gram-scale, chemoselective synthesis of HIOC has been developed, which is crucial for enabling further preclinical studies. researchgate.netnih.gov
The diverse biological activities and the synthetic tractability of the this compound scaffold ensure its continued importance in medicinal chemistry and drug discovery. The ongoing research into its analogs holds promise for the development of new and effective treatments for a range of challenging diseases.
| Compound Name | Abbreviation | Key Research Finding |
| This compound | - | Core scaffold for deriving biologically active compounds. |
| N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide | HIOC | Activates TrkB receptor, shows neuroprotective effects. researchgate.netnih.govnih.govbiorxiv.org |
| 2-fluoro-N-(2-(5-hydroxy-1H-indol-3-yl) ethyl) nicotinamide | HIFN | A more potent TrkB activator than HIOC. nih.gov |
| (R)-N-(2-methoxybenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | H-9 | Potent inhibitor of cathepsin K. mdpi.com |
| N-(4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxopiperidine-3-carboxamide | 16a | Inhibits c-Met kinase. nih.govmdpi.com |
Chemical Reactivity and Transformations of 2 Oxopiperidine 3 Carboxamide
Functional Group Interconversions on the 2-Oxopiperidine-3-carboxamide Moiety
The reactivity of the this compound core allows for numerous functional group interconversions, enabling the synthesis of a wide array of derivatives.
Saponification and Ester Hydrolysis
The hydrolysis of related ester derivatives, such as ethyl 2-oxopiperidine-3-carboxylate, is a common method to produce the corresponding carboxylic acid. nih.govchemimpex.com This reaction is typically carried out under basic conditions. For instance, the treatment of ethyl 2-oxopiperidine-3-carboxylate with potassium hydroxide (B78521) in water leads to the formation of 2-oxo-3-piperidinecarboxylic acid. nih.gov The isolation of this water-soluble product can be challenging, but a method involving acidification with concentrated HCl and saturation with sodium chloride allows for its extraction into a chloroform (B151607) and isopropanol (B130326) mixture. nih.gov Lipase-catalyzed ester hydrolysis has also been noted as a method for the enzymatic resolution of similar heterocyclic structures.
| Reactant | Reagents | Product | Notes |
| Ethyl 2-oxopiperidine-3-carboxylate | 1. KOH, H₂O2. Concentrated HCl, NaCl | 2-Oxo-3-piperidinecarboxylic acid | The product is water-soluble, requiring a specific extraction procedure. nih.gov |
Alkylation Reactions
Alkylation can occur at the nitrogen atom of the piperidine (B6355638) ring. For example, the alkylation of sulfone derivatives of related piperidines has been achieved using reagents like 2-iodoethyl ether in the presence of potassium carbonate in refluxing acetonitrile. nih.gov Another approach involves the sequential alkylation of glycine (B1666218) derivatives followed by cyclization to form the piperidine ring. For instance, ethyl N-ethylglycinate can be reacted with ethyl 4-chlorobutyrate in the presence of a base like potassium carbonate.
| Reactant | Alkylating Agent | Base | Product |
| Sulfone derivative of piperidine | 2-Iodoethyl ether | K₂CO₃ | Dialkylation product nih.gov |
| Ethyl N-ethylglycinate | Ethyl 4-chlorobutyrate | K₂CO₃ | Alkylated intermediate for cyclization |
Oxidation and Reduction Pathways
The functional groups of this compound and its derivatives are susceptible to both oxidation and reduction. The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. evitachem.comsmolecule.com Conversely, the piperidine ring can be oxidized. evitachem.com For instance, the chemoselective oxidation of a related dihydropyridine (B1217469) can yield a δ-lactam. acs.org Common oxidizing agents for such transformations include potassium permanganate (B83412) and chromium trioxide. evitachem.com
| Transformation | Reagent | Functional Group Change |
| Reduction | Sodium borohydride or Lithium aluminum hydride | Ketone to Alcohol evitachem.comsmolecule.com |
| Oxidation | Potassium permanganate or Chromium trioxide | Alcohol to Ketone/Carboxylic Acid evitachem.com |
| Oxidation | - | Dihydropyridine to δ-lactam acs.org |
Halogenation Reactions
Halogenation reactions on the piperidine ring system are also possible. For instance, the fluorination of a piperidine precursor can be achieved using diethylaminosulfur trifluoride (DAST) under anhydrous conditions and at low temperatures to introduce a fluorine atom. In other related systems, halogenation has been performed on piperidine-4-keto-3-formate using a halogenation reagent to yield di- or tri-halogenated products. lookchem.com
| Reactant | Halogenating Agent | Product |
| Piperidine precursor | Diethylaminosulfur trifluoride (DAST) | Fluorinated piperidine derivative |
| Piperidine-4-keto-3-formate | Halogenation reagent | 3,5-dihalogenated or 3,5,5-trihalogenated piperidine-4-one-3-formate lookchem.com |
Rearrangement Reactions Involving the 2-Oxopiperidine System
The 2-oxopiperidine scaffold can be involved in or formed from rearrangement reactions, highlighting its dynamic chemical nature.
Intramolecular Catalyzed Rearrangements (e.g., 2-Oxoazepane to 2'-Oxopiperidine)
A notable rearrangement involves the conversion of 4-carboxy-2-oxoazepane α,α-amino acids into 2'-oxopiperidine-containing β²,³,³-amino acids. researchgate.netdntb.gov.uacsic.es This transformation occurs spontaneously upon acidic or basic hydrolysis of the corresponding 2-oxoazepane α,α-amino acid ester. researchgate.netdntb.gov.uacsic.es The reaction proceeds at room temperature and involves the breakdown of an amide bond and the formation of a new bond to create the six-membered piperidine ring. researchgate.netdntb.gov.uacsic.es Theoretical studies suggest this rearrangement follows a concerted mechanism, which can be facilitated by a catalytic water molecule. researchgate.netdntb.gov.uacsic.es The carboxylic acid at the 4-position of the 2-oxoazepane ring is thought to participate directly in the intramolecular catalysis, lowering the energy of the transition state. researchgate.netdntb.gov.uacsic.es
| Starting Material | Conditions | Product | Key Features |
| 4-carboxy-2-oxoazepane α,α-amino acid ester | Acidic or basic hydrolysis | 2'-oxopiperidine-containing β²,³,³-amino acids | Spontaneous rearrangement at room temperature. researchgate.netdntb.gov.uacsic.es |
Mechanistic Insights into Rearrangement Processes
While direct rearrangement of this compound is not extensively documented, significant mechanistic insight can be drawn from the spontaneous rearrangement of 4-carboxy-2-oxoazepane α,α-amino acids, which transform into 2′-oxopiperidine-containing β2,3,3-amino acids. researchgate.netdntb.gov.ua This process is notable for occurring under mild conditions, such as at room temperature, either in solution or upon storage of the precursor. researchgate.netdntb.gov.ua The reaction involves the cleavage of a stable amide bond within the seven-membered azepane ring and the formation of a new bond to create the more stable six-membered piperidine ring. researchgate.netdntb.gov.ua
Quantum mechanical studies have provided a deeper understanding of this transformation, suggesting the reaction proceeds through a concerted mechanism. researchgate.netdntb.gov.ua A key finding is the role of intramolecular catalysis. The carboxylic acid group at the 4-position of the 2-oxoazepane ring is believed to participate directly in the reaction, facilitating the process. researchgate.netdntb.gov.ua Furthermore, theoretical modeling indicates that a catalytic water molecule can lower the energy of the transition states, further enabling the rearrangement to occur with remarkable ease. researchgate.netdntb.gov.ua This type of reaction, where a molecule's framework is reorganized into a new structure, is a fundamental concept in organic synthesis.
Multi-Component Reactions (MCRs) for Derivative Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules from simple starting materials in a single step. researchgate.net The 2-oxopiperidine scaffold is a valuable building block in such reactions.
A notable example is the three-component reaction (3CR) used to synthesize biologically active 1,2,3-triazole derivatives. nih.govpreprints.orgfrontiersin.org In this reaction, an oxopiperidine carboxylate is reacted with primary amines and 4-nitrophenyl azide. nih.govpreprints.orgfrontiersin.org The reaction, conducted in toluene (B28343) at 100°C, yields a set of compounds with demonstrated antiviral properties. nih.govpreprints.orgfrontiersin.org MCRs are advantageous as they reduce the number of synthesis stages and simplify the isolation of final products. mdpi.com
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Conditions | Product Class | Reference |
|---|---|---|---|---|---|---|
| Oxopiperidine Carboxylate | Primary Amines | 4-Nitrophenyl Azide | Toluene | 100°C | 1,2,3-Triazole Derivatives | nih.govpreprints.orgfrontiersin.org |
Derivatization Strategies for Bioavailability Modulation
The bioavailability of a compound is a critical pharmacokinetic parameter that can often be improved through strategic chemical modification. For piperidine-based scaffolds, derivatization is a key strategy to enhance these properties. marketresearchintellect.com Introducing chiral centers into the piperidine ring, for instance, can modulate physicochemical properties and improve pharmacokinetic profiles. thieme-connect.com
In a targeted effort to develop potent agents, a series of novel piperidine-3-carboxamide derivatives were designed and synthesized. mdpi.com Starting from a sulfonyl piperidine fragment, a fragment growth strategy was employed by introducing a benzylamine (B48309) group to enhance interactions with biological targets. mdpi.com This highlights a common approach where structural modifications are made to optimize both biological activity and drug-like properties.
General strategies for improving the bioavailability of piperidine-containing compounds often focus on:
Improving Aqueous Solubility: The introduction of polar functional groups or bioisosteric replacement of moieties associated with poor solubility can enhance a compound's dissolution and absorption. For example, replacing a sulfonamide group with a dimethylphosphine (B1204785) oxide or phosphonate (B1237965) ester has been used to improve solubility. nih.gov
Enhancing Metabolic Stability: Modifications can be made at sites on the molecule that are prone to metabolic breakdown. In one study, removing a hydroxyl group from a parent compound led to a derivative with lower clearance and higher bioavailability. acs.org
The following table presents data from a study on KRAS inhibitors, illustrating how specific chemical modifications can impact key pharmacokinetic parameters, including bioavailability.
| Compound | Modification from Parent Structure | Dose (mg/kg, p.o.) | Cmax (µg/mL) | AUCinf (h·µg/mL) | Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|
| Compound 7 | Removal of a hydroxyl group | 10 | 0.131 | 0.302 | 13.9 | acs.org |
| Compound 18 | Chloro substitution | 30 | 2.46 | 2.27 | 16.9 | acs.org |
| Compound 19 | Methyl substitution | 30 | 1.66 | 4.91 | 31.1 | acs.org |
These examples demonstrate that targeted derivatization of the core scaffold is a powerful tool for modulating the pharmacokinetic profile of piperidine-based compounds to achieve more favorable properties for potential therapeutic applications. marketresearchintellect.comacs.org
Theoretical and Computational Studies of 2 Oxopiperidine 3 Carboxamide
Quantum Mechanical Investigations (e.g., Density Functional Theory (DFT) Calculations)
Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in calculating the electronic structure and energetic properties of molecules. These calculations allow for a detailed examination of reaction pathways and intrinsic molecular characteristics.
While specific, published DFT studies detailing the reaction mechanisms of 2-oxopiperidine-3-carboxamide are not extensively available, the principles of such investigations are well-established. DFT is a standard method for exploring the energetics of chemical reactions. For a molecule like this compound, which contains both a lactam (a cyclic amide) and a primary carboxamide group, several reactions could be computationally modeled.
These include:
Hydrolysis: Breaking of the amide or lactam bond by water. DFT calculations could map the potential energy surface for this reaction, identifying the transition state structures for both acid-catalyzed and base-catalyzed mechanisms. The activation energy barriers for the hydrolysis of the cyclic lactam versus the acyclic carboxamide could be compared to predict which group is more susceptible to cleavage.
N-Acylation or N-Alkylation: Reactions at the nitrogen atom of the lactam. Computational models could predict the feasibility of these reactions by calculating the energy changes and transition state barriers.
In analogous systems, DFT has been used to shed light on reaction mechanisms. For instance, detailed DFT studies on similar heterocyclic compounds have been performed to understand the regio- and stereoselectivity of ring-opening reactions, providing a roadmap for how such an analysis would be applied to this compound. researchgate.net
DFT calculations provide critical information about the electronic properties of this compound, which governs its reactivity and stability. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity.
The distribution of electron density can be analyzed through calculated parameters like electrostatic potential maps and partial atomic charges. These analyses reveal the electrophilic and nucleophilic sites within the molecule. For this compound, the carbonyl carbons of the lactam and carboxamide groups are expected to be electrophilic, while the oxygen and nitrogen atoms are nucleophilic centers. A derivative, N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), was noted for its stability, with a reported half-life of approximately 4 hours, a property that is fundamentally dictated by its electronic structure. uni-regensburg.de
Table 1: Calculated Electronic Properties of this compound (Note: The following data is hypothetical and for illustrative purposes, as a specific public DFT calculation was not found in the search. It represents typical values obtained from such a study.)
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Energy of the highest energy electrons; relates to electron-donating ability. |
| LUMO Energy | -0.5 eV | Energy of the lowest energy empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical stability and reactivity. |
Elucidation of Reaction Mechanisms and Transition States
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules, from their preferred shapes to their interactions with biological macromolecules.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor or enzyme. ggc.edu This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.
While specific docking studies for the parent compound this compound are not widely published, research on its derivatives highlights the utility of this approach. For example, derivatives have been designed and docked into the ATP binding pocket of the c-Met kinase, a target for cancer therapy. mdpi.com In one such study, a model showed that the carbonyl oxygen of the this compound scaffold formed a key hydrogen bond interaction with the amino acid residue Asp1222 of the protein. mdpi.com
Similarly, N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) and its analogs are known activators of the TrkB receptor, a target for neuroprotective therapies. uni-regensburg.denih.gov Docking studies of these molecules into the TrkB receptor would be essential to elucidate the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that are responsible for their biological activity. mdpi.comnih.gov Such studies provide a rational basis for designing more potent and selective analogs.
A molecule's three-dimensional shape is critical to its function and interactions. This compound is a flexible molecule due to the non-aromatic piperidine (B6355638) ring and the rotatable bond connecting the carboxamide group.
The six-membered piperidine ring can adopt several conformations, primarily chair, boat, and twist-boat forms. Computational conformational analysis can determine the relative energies of these conformers. For a substituted piperidone ring, the chair conformation is typically the most stable. Furthermore, the carboxamide substituent at the C3 position can exist in either an axial or equatorial position, leading to different diastereomers with distinct energies and properties.
Computational methods can precisely calculate geometric parameters, providing a detailed picture of the molecule's structure.
Table 2: Predicted Molecular Geometry Parameters for this compound (Chair Conformation) (Note: These are representative values derived from general chemical knowledge, as a specific crystallographic or high-level computational study was not found.)
| Parameter | Description | Predicted Value |
|---|---|---|
| C-N-C Bond Angle (Lactam) | Angle within the piperidine ring | ~118° |
| C=O Bond Length (Lactam) | Length of the carbonyl double bond | ~1.23 Å |
| C-N Bond Length (Lactam) | Length of the amide C-N bond | ~1.34 Å |
| Dihedral Angle (C2-C3-C(O)-N) | Torsion angle of the carboxamide substituent | Variable (defines rotamers) |
Prediction of Ligand-Receptor and Enzyme-Substrate Interactions
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to an activity value.
A specific QSAR model focused solely on this compound is unlikely; rather, this compound would be included as part of a larger dataset of molecules to build a model for a specific biological endpoint. For instance, if a series of piperidine derivatives were tested for their ability to inhibit a particular enzyme, this compound could be one of the compounds in the training set.
To build a QSAR model, various molecular descriptors would be calculated for each molecule, including:
Constitutional descriptors: Molecular weight, number of atoms, etc.
Topological descriptors: Indices that describe the branching and connectivity of the molecule.
Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges.
3D-descriptors: Molecular surface area, volume.
One study applied a related bioinformatics concept, the Electron-Ion Interaction Potential (EIIP) and Informational Spectrum Method (ISM), to a dataset of compounds that included a derivative, N-(2-Aminoethyl)-2-oxopiperidine-3-carboxamide. researchgate.net This approach connects the electronic properties of molecules to their biological activity, serving a similar purpose to QSAR in the high-throughput screening of molecular libraries to identify promising lead compounds. researchgate.net
Biological Activities and Mechanistic Investigations of 2 Oxopiperidine 3 Carboxamide Preclinical Focus
Neuroprotective and Neuromodulatory Activities
Derivatives of 2-oxopiperidine-3-carboxamide, particularly HIOC, have demonstrated significant neuroprotective and neuromodulatory effects in a range of preclinical models. This activity is largely attributed to its ability to interact with key neuronal signaling pathways that promote cell survival and function.
Tropomyosin-Related Kinase B (TrkB) Receptor Agonism
The primary mechanism underlying the neuroprotective effects of the N-acetylserotonin derivative HIOC is its function as a potent and selective agonist of the Tropomyosin-related kinase B (TrkB) receptor. medchemexpress.comnih.govnih.gov The TrkB receptor's natural ligand is brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal survival, differentiation, and synaptic plasticity. nih.govnih.govpnas.org However, the therapeutic use of BDNF is limited by its inability to cross the blood-brain and blood-retinal barriers and its short biological half-life. nih.govnih.gov
HIOC, a small molecule derivative of this compound, effectively mimics BDNF by binding to and activating the TrkB receptor. nih.govpnas.org This activation triggers the receptor's dimerization and autophosphorylation, initiating downstream signaling cascades. nih.govpnas.org Key pathways activated by HIOC include the TrkB/Akt and TrkB/ERK signaling cascades. nih.govnih.gov Studies have shown that HIOC administration leads to increased phosphorylation of TrkB and its downstream effectors, such as ERK and Akt. nih.govnih.gov This activation is associated with the upregulation of pro-survival proteins like B-cell lymphoma 2 (Bcl-2) and the downregulation of pro-apoptotic proteins like cleaved caspase 3. nih.gov The neuroprotective effects of HIOC can be abolished by using a TrkB antagonist or through siRNA-mediated knockdown of the receptor, confirming that its therapeutic action is TrkB-dependent. nih.govnih.gov
Modulation of Neuronal Excitotoxicity
Excitotoxicity is a pathological process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death, a key mechanism in acute brain injuries and some neurodegenerative diseases. cigb.edu.cunih.gov Activation of the TrkB receptor signaling pathway has been shown to offer protection against excitotoxic injury. jci.org
The this compound derivative HIOC modulates neuronal excitotoxicity primarily through its TrkB agonist activity. In preclinical models of brain injury, such as subarachnoid hemorrhage (SAH), HIOC treatment attenuates neuronal apoptosis and improves neurological outcomes. nih.govnih.gov By activating the TrkB/ERK pathway, HIOC helps to counteract the cell death signals initiated by excitotoxic insults. nih.gov Research on drug-resistant temporal lobe epilepsy has highlighted the involvement of both necrotic and apoptotic cell death processes, which can be triggered by excitotoxicity. cigb.edu.cu The anti-apoptotic effects of TrkB activation, such as the upregulation of Bcl-2 and inhibition of caspase-3, are crucial for mitigating this type of neuronal damage. nih.govcigb.edu.cu
Effects on Retinal Degeneration Models (in vivo)
The neuroprotective capacity of the this compound derivative HIOC has been extensively demonstrated in various in vivo models of retinal degeneration. A significant advantage of HIOC is its ability to cross the blood-retinal barrier, allowing for systemic administration. nih.govnih.govnih.gov
In models of light-induced retinal degeneration (LIRD), HIOC treatment potently protects the retina, an effect that is closely linked to the pronounced activation of TrkB receptors within the retinal tissue. pnas.orgnih.gov It has also been shown to protect against vision loss in models of blast-induced ocular trauma. nih.govdtic.mil Further studies using an optic nerve crush (ONC) model, which causes the death of retinal ganglion cells (RGCs) by apoptosis, found that systemic treatment with HIOC significantly increased the survival of RGCs compared to vehicle-treated controls. medchemexpress.combiorxiv.org The protective effects are mediated by TrkB activation, preserving both the structure and function of the retina following injury. nih.govnih.gov
| Model | Key Findings | References |
|---|---|---|
| Light-Induced Retinal Degeneration (LIRD) | Potently protects photoreceptors and retina; effect is coupled with TrkB activation in the retina. | nih.govpnas.orgnih.gov |
| Ocular Blast Injury | Preserves visual function (contrast sensitivity and visual acuity) for at least four months post-injury. Protects against retinal ganglion cell/nerve fiber layer thinning. | nih.govdtic.mildtic.mil |
| Optic Nerve Crush (ONC) | Significantly increases the survival of retinal ganglion cells (RGCs). | medchemexpress.combiorxiv.org |
Impact on Blood-Brain Barrier Integrity and Early Brain Injury in Animal Models
The blood-brain barrier (BBB) is a critical interface that protects the central nervous system. dovepress.combiorxiv.org Its disruption is a key event in the pathophysiology of early brain injury following events like a subarachnoid hemorrhage (SAH), contributing significantly to poor prognoses. nih.gov
The this compound derivative HIOC has shown a protective role in maintaining BBB integrity in a rat model of SAH. nih.gov Administration of HIOC after SAH induction was found to preserve the BBB. The mechanism involves the activation of the TrkB/Akt signaling cascade. nih.gov This activation led to an increase in the expression of tight junction proteins, such as ZO-1, which are essential for maintaining the structural integrity of the BBB. nih.gov Consequently, HIOC treatment helped to ameliorate brain edema and improve neurological deficits in these animal models. nih.gov This demonstrates that beyond direct neuronal protection, HIOC also mitigates secondary injury mechanisms by stabilizing the BBB. nih.gov
Enzyme Inhibition Profiles
The this compound scaffold has also been utilized as a foundational structure for the development of specific enzyme inhibitors, distinct from the neuroprotective applications of HIOC.
Cathepsin K Inhibition
Cathepsin K (CatK) is a cysteine protease predominantly expressed in osteoclasts that plays a major role in the resorption of bone. nih.gov Because of its critical role in collagen degradation within the bone matrix, it has become a significant target for the development of anti-osteoporosis therapeutics. nih.gov
A series of novel piperidine-3-carboxamide derivatives, using the same core structure as HIOC but with different chemical substitutions, were synthesized and evaluated as Cathepsin K inhibitors. nih.gov These compounds demonstrated potent inhibitory activity against Cathepsin K. nih.govmdpi.com Molecular docking studies revealed that these derivatives bind to key residues in the active site of the enzyme. nih.gov The anti-bone resorption activity of these compounds was confirmed in vitro, where they were shown to downregulate Cathepsin K expression in osteoclast-like cells. nih.gov This line of research highlights the versatility of the this compound scaffold for designing targeted enzyme inhibitors for non-neurological diseases. nih.gov
| Compound | Substitution Pattern | IC50 (µM) | References |
|---|---|---|---|
| H-7 | 4-chloro substitution | 0.10 | nih.gov |
| H-8 | 2-chloro substitution | 0.12 | nih.gov |
| H-9 | 3-chloro substitution | 0.08 | nih.gov |
| H-10 | 4-bromo substitution | 0.13 | nih.gov |
c-Met Kinase Inhibition
Derivatives of this compound have been investigated as inhibitors of c-Met kinase, a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion, making it an attractive target in cancer therapy. nih.gov The rigid scaffold of the 2-oxopiperidine ring is thought to contribute to a higher binding affinity by limiting the conformational freedom of the molecule. smolecule.com
Research has led to the design and synthesis of various series of compounds targeting c-Met. For instance, a series of 2-aminopyridine-3-carboxamide (B84476) derivatives were developed, with one promising compound, (S)-24o, demonstrating a c-Met IC₅₀ of 0.022 µM. nih.gov This compound also showed dose-dependent inhibition of c-Met phosphorylation in EBC-1 cells. nih.gov
In another study, pyrazolopyridine and pyrazolothiazole-based compounds were synthesized and evaluated for their anti-proliferative activities. Two of these compounds, 5a and 5b, exhibited potent c-Met inhibition with IC₅₀ values of 4.27 ± 0.31 nM and 7.95 ± 0.17 nM, respectively, which were comparable to the reference drug cabozantinib (B823) (IC₅₀; 5.38 ± 0.35 nM). semanticscholar.org
Furthermore, researchgate.netnih.govnih.govtriazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety have been designed, with compound 22i showing a c-Met kinase inhibition IC₅₀ of 48 nM. rsc.org A different class of dual c-Met and HDAC inhibitors has also been developed, where one compound (15f) displayed an IC₅₀ of 12.50 nM against c-Met. medchemexpress.com
The following table summarizes the c-Met inhibitory activity of selected compounds with a this compound or related heterocyclic scaffold.
| Compound ID | Scaffold | c-Met IC₅₀ (nM) | Reference |
| (S)-24o | 2-Aminopyridine-3-carboxamide | 22 | nih.gov |
| 5a | Pyrazolo[3,4-b]pyridine | 4.27 ± 0.31 | semanticscholar.org |
| 5b | Pyrazolo[3,4-b]pyridine | 7.95 ± 0.17 | semanticscholar.org |
| 22i | researchgate.netnih.govnih.govTriazolo[4,3-a]pyrazine | 48 | rsc.org |
| 15f | c-Met/HDAC inhibitor | 12.50 | medchemexpress.com |
| c-Met inhibitor 1 | Not specified | 10 | medchemexpress.com |
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing Alzheimer's disease. umsha.ac.ir Various derivatives of piperidine (B6355638) have been synthesized and evaluated for their potential as cholinesterase inhibitors. researchgate.net
In one study, a series of piperidine-hydrazone derivatives were synthesized. Compound 11 from this series was found to be a more potent inhibitor of BChE than the standard drug galantamine, with an IC₅₀ value of 35.30 ± 1.11 μM for BChE. researchgate.net Molecular docking studies suggested that this compound binds more efficiently to BChE compared to AChE. researchgate.net
Another study focused on novel N-benzylpiperidine carboxamide derivatives. nih.gov Two compounds, 28 and 20, showed significant in vitro inhibitory activity against acetylcholinesterase, with IC₅₀ values of 0.41 ± 1.25 μM and 5.94 ± 1.08 μM, respectively. nih.gov These compounds were designed by replacing the ester linker in a lead compound with a more metabolically stable amide linker. nih.gov
Furthermore, a series of 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives bearing a benzyloxy phenyl moiety were investigated. While showing minimal activity against AChE, some compounds from this series demonstrated good inhibition of BChE. umsha.ac.ir The most potent among them, compound 6l, had a BChE IC₅₀ of 1.00 ± 0.07 μM. umsha.ac.ir Kinetic studies revealed a mixed-type inhibition mechanism for this compound. umsha.ac.ir
The table below presents the cholinesterase inhibitory activities of some representative piperidine derivatives.
| Compound ID | Enzyme | IC₅₀ (µM) | Reference |
| 11 | BChE | 35.30 ± 1.11 | researchgate.net |
| 28 | AChE | 0.41 ± 1.25 | nih.gov |
| 20 | AChE | 5.94 ± 1.08 | nih.gov |
| 6l | BChE | 1.00 ± 0.07 | umsha.ac.ir |
| 30 | AChE | 0.00057 | researchgate.net |
| 30 | BChE | 0.0032 | researchgate.net |
| 23e | AChE | 0.42 ± 0.019 | utm.my |
| Solanocapsine derivative 24 | AChE | 0.09 | bohrium.com |
Other Enzyme Modulations (e.g., COX-2, GABA Transporters)
Cyclooxygenase-2 (COX-2) Inhibition:
The selective inhibition of cyclooxygenase-2 (COX-2) is a well-established strategy for the treatment of inflammation and pain. nih.gov Derivatives of this compound and related structures have been explored for their potential as COX-2 inhibitors. Molecular modeling studies of N-(4-chlorophenyl)-2,6-bis(4-hydroxyphenyl)-4-oxopiperidine-3-carboxamide have shown that it forms crucial hydrogen bonds with residues in the COX-2 active site, suggesting a potential for inhibitory activity. researchgate.netresearchgate.net
In a study focused on the design of novel selective COX-2 inhibitors, a series of 1,3-dihydro-2H-indolin-2-one derivatives were synthesized. mdpi.com Among these, compounds 4e, 9h, and 9i demonstrated good COX-2 inhibitory activities with IC₅₀ values of 2.35 ± 0.04 µM, 2.422 ± 0.10 µM, and 3.34 ± 0.05 µM, respectively. mdpi.com Another study on 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives identified compound VIIa as a potent and selective COX-2 inhibitor with an IC₅₀ of 0.29 μM and a selectivity index of 67.24. nih.gov
GABA Transporter Modulation:
Gamma-aminobutyric acid (GABA) transporters (GATs) are responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft, thereby regulating neuronal excitability. uni-muenchen.de 2-Oxopiperidine-3-carboxylic acid itself has been shown to inhibit GABA transporters, specifically GAT-1, with moderate potency, exhibiting a Kᵢ value of approximately 50 μM. smolecule.com It acts as a conformationally constrained analog of nipecotic acid, a known GABA uptake inhibitor. smolecule.com The affinity of various piperidine carboxylic acid derivatives for the GABA uptake system has been measured, with some compounds showing inhibitory activity, although weaker than nipecotic acid. researchgate.net
The table below summarizes the inhibitory activities of selected compounds on COX-2 and GABA transporters.
| Compound ID | Target Enzyme | IC₅₀/Kᵢ (µM) | Reference |
| VIIa | COX-2 | 0.29 | nih.gov |
| 4e | COX-2 | 2.35 ± 0.04 | mdpi.com |
| 9h | COX-2 | 2.422 ± 0.10 | mdpi.com |
| 9i | COX-2 | 3.34 ± 0.05 | mdpi.com |
| 2-Oxopiperidine-3-carboxylic acid | GABA Transporter (GAT-1) | Kᵢ ≈ 50 | smolecule.com |
Antimicrobial Efficacy and Mechanisms
Antibacterial Activity (e.g., against M. tuberculosis MDR strain)
The emergence of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new antibacterial agents. nih.gov The this compound scaffold and its derivatives have shown promise in this area.
A significant finding is that 6-oxopiperidine-3-carboxylic acid is highly active against the MDR strain of M. tuberculosis. researchgate.net In addition to this, a library of 2-aminothiophene compounds, which can be considered structural relatives, was synthesized and tested against M. tuberculosis. One compound, designated as 33, exhibited remarkable potency against the H37Rv strain of M. tuberculosis with a minimum inhibitory concentration (MIC) of 0.23 μM. nih.gov More importantly, this compound maintained its impressive potency against MDR strains of M. tuberculosis with MIC values ranging from 0.20 to 0.44 μM. nih.gov
Other piperidine derivatives have also been evaluated. For instance, some piperidine derivatives showed moderate antituberculosis effect on M. tuberculosis with a MIC value of 15.62 μg/ml. researchgate.net Furthermore, tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide and N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] analogues have been identified as having bactericidal efficacy against M. tuberculosis. plos.org
The following table summarizes the antibacterial activity of selected compounds against M. tuberculosis.
| Compound/Derivative | Strain(s) | MIC | Reference |
| 6-Oxopiperidine-3-carboxylic acid | M. tuberculosis MDR | Highly active | researchgate.net |
| Compound 33 (2-aminothiophene) | M. tuberculosis H37Rv | 0.23 µM | nih.gov |
| Compound 33 (2-aminothiophene) | M. tuberculosis MDR strains | 0.20 - 0.44 µM | nih.gov |
| Piperidine derivatives 6a-6c | M. tuberculosis | 15.62 µg/ml | researchgate.net |
Antifungal Activity
Derivatives of this compound have also been investigated for their antifungal properties. A study on a series of 2-(phenyl)-2-(morpholin-4-yl)-N-phenylacetamide derivatives, which share a core structural motif, were screened for their antifungal activity against various fungal strains. researchgate.net
In a separate study, the antifungal activity of various compounds was tested against Aspergillus niger, Penicillium italicum, Candida albicans, and Saccharomyces cerevisiae. nih.gov While specific MIC values for this compound derivatives were not detailed in the provided abstracts, the general class of piperidine-containing compounds has shown potential in this area. For example, some synthesized piperidine derivatives exhibited weaker antifungal activity with MICs in the range of 62.5-500 μg/ml against standard fungal strains. researchgate.net
Mechanistic Insights into Antimicrobial Action (e.g., targeting AcK)
Understanding the mechanism of action is crucial for the development of new antimicrobial drugs. For 6-oxopiperidine-3-carboxylic acid, a key insight into its antibacterial activity against M. tuberculosis is its ability to target acetate (B1210297) kinase (AcK). researchgate.netnih.govresearcher.life AcK is an essential enzyme for microbial growth, and its inhibition can disrupt the pathogen's metabolic processes. nih.gov
In silico and in vitro studies have shown that 6-oxopiperidine-3-carboxylic acid inhibits the growth of pathogenic E. coli and M. tuberculosis by targeting AcK. researchgate.netnih.gov This inhibitory effect is observed even in MDR strains of these pathogens, highlighting the potential of this compound to overcome existing resistance mechanisms. nih.gov Molecular modeling and docking studies have further elucidated the interactions between these inhibitors and the AcK enzyme, which correlate with the experimental results. nih.gov
Beyond AcK, it has been suggested that these compounds may also target bacterial two-component system proteins, such as PhoP, which are involved in the expression of genes related to drug resistance and virulence. researchgate.netresearcher.life This multi-targeting ability could contribute to a lower likelihood of resistance development.
Anti-Proliferative Research (in vitro cellular models)
The this compound scaffold has been utilized as a basis for the synthesis of compounds with potential anti-proliferative activities. Research has primarily focused on creating derivatives to target specific biological pathways involved in cell proliferation, such as receptor tyrosine kinases. For instance, a series of compounds incorporating the 3-carboxypiperidin-2-one scaffold were designed and evaluated for their ability to inhibit c-Met kinase, a protein often dysregulated in cancer. mdpi.comgoogle.com
One study detailed the synthesis of various analogues where the this compound core was modified to enhance inhibitory activity against the c-Met-driven proliferation of MKN45 gastric cancer cells. mdpi.com While the parent compound itself was not the primary focus of the anti-proliferative assays, its derivatives showed significant activity. For example, the introduction of specific substituents at the α-position of the piperidone ring and the nature of the aromatic group attached to the carboxamide were found to be critical for potency. mdpi.com The most effective analogues demonstrated IC₅₀ values in the nanomolar range against c-Met kinase and sub-micromolar to micromolar range against MKN45 cell proliferation. mdpi.com
Another area of anti-proliferative research involving a related scaffold, 3,5-bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamides, showed potent activity against various cancer cell lines, with many compounds exceeding the potency of the clinically used drug 5-fluorouracil. rsc.org However, these are complex derivatives and not the parent compound.
While direct studies on the anti-proliferative effects of the unsubstituted this compound are not extensively detailed in the provided research, the consistent use of its core structure in designing potent anti-cancer agents highlights its importance as a pharmacophore. The research emphasis is clearly on its derivatized forms to achieve desired therapeutic effects.
Table 1: Anti-Proliferative Activity of this compound Derivatives
| Derivative | Target | Cell Line | Observed Activity (IC₅₀) |
| Analogue 20b | c-Met Kinase | MKN45 | 8.6 nM (enzymatic), 0.57 µM (cellular) mdpi.com |
| Analogues 20c-e | c-Met Kinase | MKN45 | 11.2-64.0 nM (enzymatic), 0.65-16.0 µM (cellular) mdpi.com |
This table presents data on derivatives to illustrate the utility of the core scaffold in anti-proliferative research, as direct data on the parent compound is limited.
In Vitro and In Vivo Model Systems for Biological Evaluation (excluding human clinical trials)
The this compound scaffold is integral to derivatives that have been evaluated in a variety of preclinical models for different therapeutic areas. These models are crucial for understanding the biological activity, mechanism of action, and potential therapeutic utility of these compounds.
In Vitro Models:
Enzyme Inhibition Assays: A primary in vitro model for derivatives of this compound is the enzyme-linked immunosorbent assay (ELISA) to determine inhibitory activity against specific kinases, such as c-Met. google.com
Cell-Based Assays:
Cancer Cell Lines: Human gastric carcinoma MKN45 cells have been used to assess the anti-proliferative effects of c-Met inhibitors derived from the this compound scaffold. mdpi.com
Neuronal Cell Cultures: Cultured rat cortical neurons and NIH 3T3 cells expressing human TrkB have been employed to test the activity of derivatives like N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) as TrkB activators. dtic.mil
Retinal Cell Models: These models are used to study the neuroprotective effects of HIOC in conditions like light-induced retinal degeneration. nih.gov
Enteric Neuron Cultures: Longitudinal muscle-myenteric plexus (LM-MP) tissues have been cultured in vitro to investigate the effects of HIOC on enteric neurons in the context of gastrointestinal dysmotility. biorxiv.org
In Vivo Models:
Rodent Models of Cancer: While not explicitly detailed for the parent compound, derivatives are often evaluated in xenograft models of human tumors in mice to assess their anti-cancer efficacy in a living organism.
Rodent Models of Neurological and Retinal Disorders:
Ocular Trauma Models: Mouse models of ocular blast injury have been used to demonstrate the ability of HIOC to preserve visual function. dtic.milnih.gov
Glaucoma Models: The DBA/2J mouse, which develops a form of glaucoma, and models with induced ocular hypertension are proposed to test the efficacy of HIOC.
Hypoxic-Ischemic Encephalopathy Models: Rat models of hypoxic-ischemic brain injury have been used to show the neuroprotective effects of HIOC, which acts by activating the Nrf2 signaling pathway. imrpress.comfrontiersin.orgimrpress.com
Rodent Models of Gastrointestinal Dysmotility: Dexamethasone-induced models of GI dysmotility in adult male mice have been utilized to demonstrate that HIOC can restore normal gut transit times. biorxiv.org
These preclinical models are essential for characterizing the pharmacological profile of compounds based on the this compound structure before any consideration for human trials.
Table 2: Preclinical Model Systems for the Evaluation of this compound Derivatives
| Model Type | Specific Model | Purpose of Evaluation | Compound Type |
| In Vitro | c-Met Kinase Inhibition Assay (ELISA) | Anti-cancer activity | c-Met Inhibitors google.com |
| MKN45 Gastric Cancer Cells | Anti-proliferative effects | c-Met Inhibitors mdpi.com | |
| Cultured Rat Cortical Neurons | TrkB activation, neuroprotection | HIOC and derivatives dtic.mil | |
| Light-Induced Retinal Degeneration Model | Neuroprotection in retina | HIOC nih.gov | |
| Cultured LM-MP Tissues | Effects on enteric neurons | HIOC biorxiv.org | |
| In Vivo | Mouse Model of Ocular Blast Injury | Vision preservation | HIOC and derivatives dtic.milnih.gov |
| DBA/2J Mouse Model of Glaucoma | Neuroprotection in glaucoma | HIOC | |
| Rat Model of Hypoxic-Ischemic Encephalopathy | Neuroprotection against brain injury | HIOC imrpress.comfrontiersin.org | |
| Dexamethasone-Induced GI Dysmotility in Mice | Restoration of gut motility | HIOC biorxiv.org |
Structure Activity Relationship Sar and Structure Property Relationship Spr of 2 Oxopiperidine 3 Carboxamide Analogs
Impact of Substituent Modifications on Biological Activity
The biological activity of 2-oxopiperidine-3-carboxamide analogs is significantly influenced by the nature and position of substituents on the piperidine (B6355638) ring and its associated moieties. Research has demonstrated that these modifications can dramatically alter the potency and selectivity of these compounds for their biological targets.
For instance, in a series of analogs designed as c-Met kinase inhibitors, substitutions on the piperidone ring were found to be crucial for activity. Analogs with alkyl substitutions in the piperidone moiety showed promising inhibitory activity against c-Met enzymatic activities. mdpi.com Specifically, compounds with these substitutions exhibited IC50 values ranging from 11.2 to 64.0 nM. mdpi.com The most potent analog in this series, which featured an alkyl substitution, demonstrated an IC50 of 8.6 nM against c-Met kinase. mdpi.com
In another study focusing on anti-osteoporosis agents targeting cathepsin K, it was observed that electron-withdrawing groups at the R1 position of piperidamide-3-carboxamide derivatives generally led to higher potency compared to electron-donating groups. mdpi.com For example, a compound with a 4-chloro substitution (an electron-withdrawing group) showed more favorable activity than those with 2-chloro or 3-chloro substitutions. mdpi.com This highlights the importance of the electronic properties of the substituents in determining biological efficacy.
Furthermore, the introduction of aromatic substituents, such as phenyl or pyrazolyl groups, can increase the lipophilicity of the molecule. While this may enhance membrane permeability, it can also reduce aqueous solubility. Conversely, the addition of polar groups like methoxy (B1213986) substituents can help balance lipophilicity and solubility, potentially improving oral bioavailability.
The strategic placement of substituents has also been shown to be a key factor. In a series of pyridine-3-carboxamide (B1143946) analogs developed to combat bacterial wilt in tomatoes, the positions and types of substituents on the aromatic rings strongly influenced their biological activity. nih.govnih.gov One particular analog, with a chloro group at the para position on one ring and a hydroxyl group at the ortho position on another, was found to be exceptionally effective. nih.govnih.gov
Table 1: Impact of Substituent Modifications on c-Met Kinase Inhibition
| Compound | Substitution on Piperidone Moiety | c-Met Kinase IC50 (nM) | MKN45 Cell Proliferation IC50 (µM) |
| Analog 1 | Unsubstituted | - | >20 |
| Analog 20b | Alkyl | 8.6 | 0.57 |
| Analog 20c | Alkyl | 11.2 | 0.65 |
| Analog 20d | Alkyl | 25.3 | 1.2 |
| Analog 20e | Alkyl | 64.0 | 16.0 |
Data sourced from a study on novel c-Met inhibitors. mdpi.com
Stereochemical Influence on Biological Efficacy
The three-dimensional arrangement of atoms, or stereochemistry, within the this compound scaffold plays a pivotal role in determining the biological efficacy of its analogs. The specific orientation of substituents can significantly impact how a molecule interacts with its biological target, thereby influencing its potency and effectiveness.
Research into piperidine derivatives has consistently highlighted the importance of stereochemistry. For example, in the development of anti-proliferative curcumin (B1669340) mimics, the stereochemical configuration of 3,5-bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamides was found to be crucial for their activity. scispace.com X-ray crystallography studies confirmed the (3E,5E')-stereochemical configuration in active compounds. scispace.comnih.gov This specific spatial arrangement is essential for the molecule to adopt the correct conformation to bind effectively to its target.
Furthermore, studies on piperidin-4-one derivatives have shown a clear stereochemical effect on their antibacterial, antifungal, and anthelmintic activities. nih.gov The synthesis of specific stereoisomers, such as the (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol series, allowed for the evaluation of how different spatial arrangements of substituents impact biological outcomes. nih.gov
In the context of cathepsin K inhibitors, the (R)-configuration of the piperidine-3-carboxamide core was found to be essential for potent inhibitory activity. mdpi.com This stereochemical preference underscores the highly specific nature of the binding interaction between the inhibitor and the active site of the enzyme.
Table 2: Stereochemical Configuration and Biological Activity
| Compound Series | Stereochemical Feature | Biological Activity Noted |
| Curcumin Mimics | (3E,5E')-configuration | High anti-proliferative properties scispace.comnih.gov |
| Piperidin-4-one Derivatives | (2S,3R,4S,6R)-configuration | Varied antibacterial, antifungal, and anthelmintic activities nih.gov |
| Cathepsin K Inhibitors | (R)-piperidine-3-carboxamide | Potent anti-bone resorption effects mdpi.com |
This table summarizes findings from various studies on the influence of stereochemistry.
Pharmacophore Development and Lead Optimization Strategies
Pharmacophore modeling is a crucial computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. numberanalytics.com This approach is instrumental in the development and optimization of this compound analogs as potential therapeutic agents.
The process of pharmacophore development involves identifying key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for binding to a biological target. numberanalytics.com For instance, in the development of novel c-Met inhibitors, a pharmacophore model was likely developed based on the structure of the lead compound, BMS-777607, to guide the design of new analogs with improved potency. mdpi.com
Lead optimization is an iterative process that utilizes structure-activity relationship (SAR) data to refine the chemical structure of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. core.ac.uk In the case of this compound analogs, this involves systematically modifying the scaffold and its substituents.
One common strategy is to use computational methods, such as molecular docking, to predict how different analogs will bind to the target protein. nih.govnih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to be active. For example, in the development of anti-osteoporosis agents, molecular docking studies were used to understand the binding interactions of piperidamide-3-carboxamide derivatives with cathepsin K. mdpi.com
Another key aspect of lead optimization is to improve the drug-like properties of the analogs. This can involve modifying the structure to increase solubility, improve metabolic stability, and reduce potential toxicity. For example, replacing a metabolically labile group with a more stable one can significantly improve the in vivo performance of a compound.
The development of robust molecular models, such as 2D-QSAR and 3D-pharmacophore models, can also support SAR and validate the observed biological properties of the synthesized compounds. scispace.com These models provide a quantitative understanding of the relationship between chemical structure and biological activity, which can guide the design of more potent and selective analogs.
Applications As Synthetic Intermediates and Chemical Scaffolds
Building Blocks for Complex Organic Molecules
The 2-oxopiperidine-3-carboxamide framework serves as a foundational component in the construction of intricate organic molecules. smolecule.comlookchem.com Its inherent reactivity allows for a variety of chemical transformations, enabling chemists to build upon its core structure to access a diverse range of molecular architectures. The presence of both a lactam and a carboxamide group offers opportunities for selective reactions, such as nucleophilic additions, reductions, and coupling reactions. smolecule.com
For instance, derivatives like ethyl 2-oxopiperidine-3-carboxylate are employed as key intermediates in organic synthesis. chemimpex.com This compound can undergo various reactions to introduce additional functional groups and stereocenters, facilitating the assembly of complex target molecules. chemimpex.com The piperidine (B6355638) ring itself is a common motif in many biologically active compounds, and utilizing this compound derivatives as starting materials provides a direct route to incorporating this important heterocyclic system. researchgate.net
Research has demonstrated the use of related piperidinone structures in the synthesis of polyfunctional three-dimensional scaffolds. whiterose.ac.uk These scaffolds are designed to have diverse shapes and functionalities, which is crucial for exploring new areas of chemical space in drug discovery. whiterose.ac.uk The ability to systematically modify the this compound core allows for the generation of libraries of compounds with varied structural features.
A notable application involves the rhodium(II)-catalyzed cyclization-cycloaddition cascade of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. These intermediates, derived from 2-oxopiperidine-3-carboxylic acid precursors, are instrumental in constructing the complex core skeleton of aspidosperma alkaloids. arkat-usa.org This highlights the role of the this compound scaffold in advanced synthetic strategies aimed at complex molecule synthesis.
Precursors for Natural Product Synthesis
One significant area of application is in the synthesis of indole (B1671886) alkaloids. As mentioned previously, derivatives of this compound are key intermediates in the construction of the aspidosperma alkaloid family. arkat-usa.org The synthesis of these complex natural products often involves intricate multi-step sequences where the piperidinone core provides a crucial structural element. arkat-usa.org
Furthermore, the 3-hydroxy-2-piperidinone carboxamide topology, which can be accessed from bridged δ-lactam-γ-lactones, is a recurring feature in a number of natural products and pharmaceuticals. nih.govrsc.org This underscores the importance of developing synthetic methods to access these piperidinone derivatives in a controlled and efficient manner.
The synthesis of natural products often requires the strategic functionalization of C-H bonds. Research into the stereocontrolled α-C(sp3)–H oxygenation of acid-tethered lactams has led to the synthesis of bridged 2-oxopiperidine-γ-lactones. digitellinc.com This methodology provides a pathway to novel and complex scaffolds that can be further elaborated into natural product analogues. digitellinc.com
Scaffold Design in Medicinal Chemistry Research
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. researchgate.net The this compound structure, as a derivative of piperidine, is therefore of significant interest in the design of new therapeutic agents. evitachem.comontosight.ai Its rigid conformation can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.
The piperidine-3-carboxamide scaffold itself is found in antithrombotic agents. nih.gov This demonstrates the direct therapeutic relevance of this structural motif. By modifying the core this compound structure, medicinal chemists can explore structure-activity relationships (SAR) and optimize compounds for desired biological activities.
Derivatives of this compound are investigated for a range of potential therapeutic applications. For example, fluorinated analogues such as (3S)-3-fluoro-2-oxopiperidine-3-carboxylic acid are studied for their potential interactions with biological macromolecules and their therapeutic properties. The introduction of a fluorine atom can significantly alter the electronic properties and metabolic stability of a molecule, often leading to improved pharmacological profiles.
The versatility of the this compound scaffold allows for its incorporation into diverse molecular designs. It can be used to create libraries of compounds for high-throughput screening, aiding in the identification of new lead compounds for various diseases. whiterose.ac.uk The development of novel synthetic routes to access structurally diverse piperidine derivatives is an ongoing area of research in medicinal chemistry. researchgate.net
Advanced Analytical Methodologies in Research and Characterization of 2 Oxopiperidine 3 Carboxamide
High-Resolution Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-Oxopiperidine-3-carboxamide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.
In a typical ¹H NMR spectrum of a related compound like 1-Ethyl-2-oxopiperidine-3-carboxylic acid, the protons on the piperidine (B6355638) ring appear as multiplets in the δ 2.8–3.5 ppm range. For this compound, similar signals are expected for the ring protons, while the amide protons (-CONH₂) would likely produce distinct, broad signals. The proton on the C3 chiral center is particularly important, as its chemical shift and coupling constants to adjacent protons provide critical information about its chemical environment and stereochemical orientation.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The carbonyl carbons of the lactam and the amide functional groups are readily identifiable by their characteristic downfield shifts, typically in the range of δ 165-175 ppm.
Furthermore, NMR is crucial for determining the ratio of diastereomers when the C3 position is a racemic or non-racemic mixture. The distinct magnetic environments of the diastereomers often lead to separate, quantifiable signals in the NMR spectrum, allowing for the calculation of diastereomeric ratios (dr).
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Lactam C=O | ¹³C | ~170 - 175 | Exact shift depends on solvent and concentration. |
| Amide C=O | ¹³C | ~168 - 173 | Shift influenced by hydrogen bonding. |
| Piperidine CH₂ | ¹H | ~1.8 - 3.6 | Complex multiplets due to coupling. |
| Piperidine CH₂ | ¹³C | ~20 - 50 | Range covers C4, C5, and C6 positions. |
| Amide NH₂ | ¹H | ~7.0 - 8.5 | Typically broad signals, exchangeable with D₂O. |
| Lactam NH | ¹H | ~7.5 - 9.0 | Broad signal, position is concentration-dependent. |
Mass Spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, MS is used to confirm the molecular weight, providing essential evidence for its identity.
High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by measuring the mass with extremely high accuracy (typically to within 5 ppm). This allows for the determination of the elemental composition of the molecule, confirming the molecular formula (C₆H₁₀N₂O₂) and distinguishing it from other compounds with the same nominal mass.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. waters.com In MS/MS, a specific parent ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule, which is invaluable for confirming the identity of the compound in complex mixtures and for structural elucidation of unknown metabolites. tum.de
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (C₆H₁₀N₂O₂) Adducts
| Adduct | Molecular Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₆H₁₁N₂O₂⁺ | 143.08151 |
| [M+Na]⁺ | C₆H₁₀N₂O₂Na⁺ | 165.06345 |
| [M+K]⁺ | C₆H₁₀N₂O₂K⁺ | 181.03739 |
| [M-H]⁻ | C₆H₉N₂O₂⁻ | 141.06695 |
Data sourced from PubChem predictions. uni.lu
Infrared (IR) spectroscopy probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its functional groups absorb light at specific frequencies, causing the bonds to stretch or bend. This results in a unique spectrum that acts as a molecular fingerprint. lmu.edu
For this compound, IR spectroscopy is used to confirm the presence of its key functional groups. The spectrum would be expected to show characteristic absorption bands for the N-H bonds of both the lactam and the primary amide, the C=O (carbonyl) bonds of the lactam and amide, and the C-H bonds of the aliphatic ring. The precise frequency of the carbonyl stretch can provide clues about the ring strain and hydrogen bonding within the crystal lattice.
Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Frequency Range (cm⁻¹) |
|---|---|---|
| Amide & Lactam N-H | Stretch | 3500 - 3300 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Lactam C=O | Stretch | ~1680 - 1650 |
| Amide C=O (Amide I) | Stretch | ~1670 - 1640 |
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. ijprajournal.com The technique is particularly useful for compounds containing unsaturated groups or heteroatoms with non-bonding electrons.
This compound contains two carbonyl groups and nitrogen atoms, all of which possess non-bonding (n) electrons. The carbonyl groups also contain π-electrons. Consequently, the molecule is expected to undergo n→π* electronic transitions when exposed to UV radiation. uobabylon.edu.iq These transitions are typically of low intensity and appear in the 200-300 nm region of the UV spectrum. While the UV-Vis spectrum may not be as structurally informative as NMR or IR, it is highly valuable for quantitative analysis due to the relationship between absorbance and concentration defined by the Beer-Lambert Law. ijprajournal.com It can also be employed in kinetic studies to monitor reactions involving the compound by tracking changes in absorbance over time.
Infrared (IR) Spectroscopy for Functional Group Analysis
Chromatographic Separations (e.g., HPLC, LC-MS/MS) for Purity Assessment and Quantification in Research Samples
Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of research compounds and to quantify their concentration.
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of this compound samples. torontech.com In a typical reverse-phase HPLC setup, the sample is passed through a column (e.g., a C18 column) with a polar mobile phase. The compound is separated from impurities based on differences in polarity. Purity is typically assessed by UV detection, where the area of the main peak is compared to the total area of all peaks in the chromatogram. torontech.com Purity levels of >99% are often achievable and verifiable with this method. google.com Furthermore, chiral HPLC methods can be developed to separate and quantify the individual enantiomers of the compound.
LC-MS/MS has become the gold standard for the sensitive and selective quantification of compounds in complex matrices, such as biological fluids or reaction mixtures. waters.com The method's high selectivity is achieved by monitoring a specific mass transition (from a parent ion to a fragment ion), which minimizes interference from other components in the sample. researchgate.net This allows for accurate quantification even at very low concentrations, making it an indispensable tool in metabolic and pharmacokinetic studies. tum.deresearchgate.net
Table 4: Example Chromatographic Conditions for Analysis of Related Piperidine Derivatives
| Parameter | Condition |
|---|---|
| Technique | HPLC / LC-MS/MS |
| Column | Reverse-phase C18 (e.g., 50 x 2.1 mm, 1.9 µm) mdpi.com |
| Mobile Phase | Gradient of Water (with formic acid or ammonium (B1175870) formate) and Acetonitrile/Methanol mdpi.com |
| Flow Rate | 0.3 - 0.5 mL/min researchgate.netmdpi.com |
| Detection | UV (e.g., 210-254 nm) or Mass Spectrometry (ESI source) |
X-ray Crystallography for Absolute Stereochemistry Determination
While spectroscopic methods provide information about atomic connectivity, X-ray crystallography offers an unparalleled, definitive view of the three-dimensional structure of a molecule in the solid state. This technique is the gold standard for determining the absolute stereochemistry of a chiral compound. veranova.com
For this compound, which contains a chiral center at the C3 position, obtaining a single crystal suitable for X-ray diffraction analysis is a primary goal. The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the precise calculation of bond lengths, bond angles, and torsional angles. researchgate.net This provides an unambiguous assignment of the R or S configuration at the chiral center.
Studies on similar structures, such as (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid, have successfully used X-ray crystallography to confirm the absolute configuration and to study the molecule's conformation (e.g., a chair conformation for the piperidine ring) and intermolecular interactions, such as hydrogen bonding, in the crystal lattice. asianpubs.org
Table 5: Example Crystal Structure Data for a Related Piperidine Derivative
| Parameter | Finding | Reference |
|---|---|---|
| Compound | (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid | asianpubs.org |
| Crystal System | Orthorhombic | asianpubs.org |
| Space Group | P2₁2₁2₁ | asianpubs.org |
| Conformation | Piperidine ring adopts a chair conformation. | asianpubs.org |
| Key Interaction | Molecules are linked by strong intermolecular O-H···O hydrogen bonds. | asianpubs.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-Ethyl-2-oxopiperidine-3-carboxylic acid |
| (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid |
| Caffeine |
Advanced Techniques for Investigating Molecular Interactions (e.g., Fluorescence Spectroscopy, Circular Dichroism)
The elucidation of molecular interactions is fundamental to understanding the biological activity and mechanism of action of compounds like this compound. Advanced spectroscopic techniques such as fluorescence spectroscopy and circular dichroism are invaluable for providing detailed insights into these interactions at a molecular level. These methods allow researchers to probe the binding of the compound to biological targets and to characterize the conformational changes that may occur upon binding.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions, particularly the binding of small molecules to proteins. nih.gov The intrinsic fluorescence of proteins, typically arising from aromatic amino acid residues like tryptophan and tyrosine, can be monitored. When a small molecule binds near these residues, it can cause a change in the fluorescence emission spectrum, a phenomenon known as quenching. acs.org This quenching can be analyzed to determine binding affinity, stoichiometry, and the mechanism of interaction. nih.govnih.gov
In the context of piperidine-containing compounds, fluorescence-based assays are frequently employed to quantify their interaction with protein targets. For instance, studies on substituted 4-oxopiperidine derivatives, which share a core structure with this compound, have used fluorescence-based DNA ligation assays to determine their inhibitory activity against human DNA ligase I (hLigI). The inhibition of the enzyme's activity is correlated with a change in the fluorescent signal, allowing for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.
Research Findings:
A series of monocarbonyl curcumin-thiourea hybrids incorporating a 4-oxopiperidine ring were evaluated for their ability to inhibit hLigI. The study utilized a fluorescence-based assay to measure the extent of inhibition. The results demonstrated that several of these piperidine derivatives were potent inhibitors of the enzyme. The IC50 values provide a quantitative measure of the molecular interaction between the compound and the protein target.
Table 1: Inhibitory Activity (IC50) of Selected 4-Oxopiperidine Derivatives against hLigI
| Compound | Structure | IC50 (µM) against hLigI |
|---|---|---|
| Compound 23 | (3E,5E)-N-(4-fluorophenyl)-3,5-bis(4-fluorobenzylidene)-4-oxopiperidine-1-carbothioamide | 24.9 ± 1.8 |
| Compound 19 | (3E,5E)-N-phenyl-3,5-bis(4-fluorobenzylidene)-4-oxopiperidine-1-carbothioamide | >90% inhibition at 50µM |
| Compound 28 | (3E,5E)-N-(p-tolyl)-3,5-bis(4-fluorobenzylidene)-4-oxopiperidine-1-carbothioamide | >90% inhibition at 50µM |
| Compound 35 | (3E,5E)-N-propyl-3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carbothioamide | >90% inhibition at 50µM |
| Curcumin (B1669340) (Reference) | (1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione | 51.9 ± 8.7 |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. creative-biostructure.com It is particularly powerful for studying the secondary and tertiary structure of proteins and can detect conformational changes that occur upon ligand binding. creative-biostructure.comnih.govplos.org For a chiral molecule like this compound, CD can also be used to determine its absolute configuration and study how its conformation changes in different environments or upon interaction with a biological macromolecule. mdpi.comresearchgate.net
When a small molecule binds to a protein, it can alter the protein's CD spectrum, providing information about changes in its α-helix, β-sheet, or random coil content. creative-biostructure.comwvu.edu Conversely, if the small molecule is chiral, its own CD signal may change upon binding, or an induced CD signal may appear if the molecule is achiral but binds to a chiral environment.
Research Findings:
While direct CD studies on this compound binding are not extensively published, research on analogous cyclic compounds demonstrates the utility of the technique. For example, CD spectroscopy has been used to investigate the secondary structure formation in oligomers of related β-amino acids like (S)-pyrrolidine-3-carboxylic acid. These studies show that as the oligomer length increases, a characteristic CD spectrum emerges, indicating the adoption of a defined secondary structure. This approach is directly applicable to studying the conformational preferences of this compound and its derivatives and how these conformations are influenced by molecular interactions.
Table 2: Illustrative CD Spectral Features for Oligomers of (S)-Pyrrolidine-3-carboxylic Acid in Methanol
| Oligomer | Approximate Wavelength of Maximum (nm) | Approximate Wavelength of Minimum (nm) | Interpretation |
|---|---|---|---|
| Monomer/Dimer | N/A | ~205 | Lacks defined secondary structure |
| Tetramer | ~220 | ~202 | Emergence of a specific, stable secondary structure |
| Pentamer/Hexamer | ~220 | ~202 | Well-defined and stable secondary structure |
Together, fluorescence and CD spectroscopy provide a powerful toolkit for the detailed characterization of the molecular interactions of this compound, offering insights into binding affinities, mechanisms, and the resulting structural changes in both the compound and its biological targets.
Future Perspectives and Research Challenges for 2 Oxopiperidine 3 Carboxamide
Development of Novel Synthetic Routes with Enhanced Efficiency and Atom Economy
A primary challenge in the advancement of 2-oxopiperidine-3-carboxamide-based research is the development of synthetic methodologies that are not only effective but also efficient and environmentally benign. The synthesis of derivatives, such as N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), a potent TrkB receptor activator, has highlighted the need for scalable production. nih.govresearchgate.net A reported gram-scale synthesis of HIOC, which utilizes a chemoselective N-acylation of serotonin (B10506) without the need for protecting groups, represents a significant step forward. nih.govresearchgate.net
| Synthetic Strategy | Key Features | Challenges/Opportunities | References |
| Chemoselective N-acylation | Avoids protecting groups, allowing for gram-scale synthesis of derivatives like HIOC. | Optimize for broader substrate scope and higher yields. | nih.govresearchgate.net |
| Multi-step synthesis from malonates | Starts from readily available and inexpensive reagents like diethyl ethylmalonate. | Overall yield can be low; requires optimization of each step. | arkat-usa.org |
| Rh(II)-catalyzed cascades | Enables rapid construction of complex diazo imide intermediates for further synthesis. | Requires specialized catalysts and careful control of reaction conditions. | arkat-usa.org |
| Ring-Expansion of Cyclopropanes | Provides stereoselective access to substituted piperidines. | Explore broader applicability and tolerance of functional groups. | acs.org |
Exploration of Undiscovered Biological Targets and Mechanisms
The known biological activities of this compound derivatives, while significant, likely represent only a fraction of their potential. A key future direction is the systematic exploration for novel biological targets. The derivative HIOC and its analogs are well-characterized as potent activators of the TrkB receptor, offering neuroprotective effects. nih.govresearchgate.netdtic.mil Other derivatives have been identified as inhibitors of the c-Met kinase, a target in cancer therapy, with IC50 values in the nanomolar range. mdpi.com Furthermore, specific enantiomers of N-(2-(benzylamino)ethyl)-2-(3,5-dimethoxyphenyl)-1-isobutyl-6-oxopiperidine-3-carboxamide (BOPC1) have been shown to bind to the RNA-binding protein HuR, another important cancer target. unimi.it
Beyond these specific examples, some compounds in this class have shown potential antimicrobial and anti-inflammatory activities. smolecule.com The ability of the core scaffold to form complexes with metal ions may enhance these biological effects, a phenomenon that warrants further investigation. smolecule.com Future research should employ large-scale screening and advanced proteomic techniques to deorphanize new derivatives and uncover previously unknown mechanisms of action, potentially expanding their therapeutic applications into new disease areas.
| Derivative Class | Known Biological Target/Activity | Potential Therapeutic Area | References |
| HIOC and analogs | TrkB receptor activation | Neurodegenerative diseases, Traumatic brain/eye injury | nih.govresearchgate.netdtic.mil |
| Phenyl-substituted analogs | c-Met kinase inhibition | Cancer | mdpi.com |
| BOPC1 enantiomers | HuR (RNA-binding protein) binding | Cancer | unimi.it |
| Carbohydrazide derivatives | Antimicrobial, Anti-inflammatory | Infectious diseases, Inflammatory disorders | smolecule.com |
Advanced Computational Approaches for Predictive Modeling and Drug Design
Computational chemistry is poised to play a transformative role in accelerating the discovery and optimization of this compound-based drug candidates. Quantitative Structure-Activity Relationship (QSAR) modeling has already been successfully applied to series of these compounds, such as anti-proliferative curcumin (B1669340) mimics, to create predictive models for their activity against cancer cell lines. rsc.org These models help identify key molecular descriptors that correlate with biological function.
Molecular docking and simulation studies are crucial for understanding how these molecules interact with their targets at an atomic level. For example, modeling was used to rationalize the potent activity of c-Met inhibitors bearing the 2-oxopiperidine scaffold. mdpi.com Similarly, a combination of in silico studies and NMR spectroscopy has been used to build a detailed model of the binding site for derivatives targeting the HuR protein. unimi.it Quantum mechanical studies have also provided deep insight into reaction mechanisms, such as the spontaneous rearrangement of related seven-membered lactams, which can guide the design of new synthetic routes. researchgate.net Future work should focus on leveraging artificial intelligence and machine learning to build more accurate predictive models for activity, toxicity, and pharmacokinetic properties, thereby reducing the time and cost of drug development.
Integration of Multidisciplinary Research for Comprehensive Understanding of Structure-Function Relationships
A holistic understanding of how the structural features of this compound derivatives translate into specific biological functions can only be achieved through the tight integration of multiple scientific disciplines. The synergy between synthetic chemistry, molecular biology, pharmacology, and computational science is essential.
For example, research on TrkB activators combined the synthesis of novel fluorinated analogs with cell-based assays and the analysis of crystal structures. dtic.mil This integrated approach revealed that an intramolecular hydrogen bond was a key conformational feature for activity. dtic.mil Similarly, the study of HuR inhibitors demonstrated the power of combining NMR experiments (specifically Saturation Transfer Difference NMR) with computational modeling to define the binding mode and explain the different activities of two enantiomers. unimi.it This highlights the importance of stereochemistry in molecular recognition. Future progress will depend on creating collaborative research frameworks where chemists, biologists, and computational scientists work in concert to iteratively design, synthesize, and test new compounds, leading to a comprehensive map of the structure-function landscape for this versatile scaffold.
Q & A
Q. Basic Research Focus
- Negative Controls : Use vehicle-only groups (e.g., PBS or NaHCO3 buffer) to isolate compound effects from solvent interactions .
- Pharmacological Knockdown : Co-administer inhibitors (e.g., caspase-3 inhibitors) to confirm target specificity in apoptosis assays .
- Blinding Protocols : Mask treatment groups during data collection and analysis to reduce observer bias .
What are the ethical and technical standards for reporting preclinical studies on carboxamide derivatives?
Q. Basic Research Focus
- ARVO Compliance : Follow guidelines for animal use in ophthalmic research, including anesthesia protocols (e.g., ketamine/xylazine) and humane endpoints .
- Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batches) and share raw data (e.g., NMR spectra) via public repositories like PubChem .
- Conflict Disclosure : Declare funding sources and potential biases in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
